molecular formula C9H14N2 B13114471 2-(Aminomethyl)-4-ethylaniline

2-(Aminomethyl)-4-ethylaniline

Cat. No.: B13114471
M. Wt: 150.22 g/mol
InChI Key: WCPDQIHVEQEVHJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-ethylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted at the second position with a methyl group and at the fourth position with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)aniline with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-4-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-ethylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the ethyl group at the fourth position.

    4-Ethylaniline: Lacks the aminomethyl group at the second position.

    2-(Aminomethyl)-4-methylaniline: Has a methyl group instead of an ethyl group at the fourth position.

Uniqueness

2-(Aminomethyl)-4-ethylaniline is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(aminomethyl)-4-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5H,2,6,10-11H2,1H3

InChI Key

WCPDQIHVEQEVHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)CN

Origin of Product

United States

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